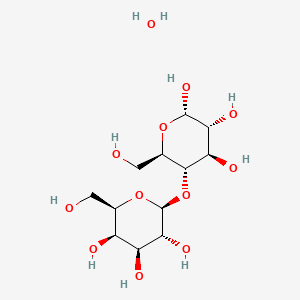

D-Lactose monohydrate

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVLPVUVIUVCRA-KPKNDVKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052828 | |

| Record name | alpha-Lactose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | alpha-Lactose monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20184 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5989-81-1, 64044-51-5, 66857-12-3, 10039-26-6 | |

| Record name | α-Lactose monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5989-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Lactose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactose monohydrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064044515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Lactose hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066857123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Lactose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-D-Glucopyranose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTOSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWQ57Q8I5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thermal analysis of D-Lactose monohydrate dehydration

An In-depth Technical Guide: Thermal Analysis of D-Lactose Monohydrate Dehydration

Introduction

This compound is a disaccharide widely used as an excipient in the pharmaceutical industry, particularly in solid dosage forms like tablets and dry powder inhalers. Its physical and chemical stability are paramount to drug product performance and shelf life. The dehydration of α-lactose monohydrate, the most common commercial form, is a critical transformation that can occur during manufacturing processes such as drying, milling, and granulation, as well as during storage. This transformation involves the loss of its single molecule of crystal water, leading to changes in its solid-state properties, including crystal structure, particle size, and flowability.[1][2]

Understanding the thermal behavior of this compound is essential for researchers, scientists, and drug development professionals to control manufacturing processes and ensure the stability and efficacy of pharmaceutical products. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing this dehydration process. This guide provides a detailed overview of the thermal analysis of this compound dehydration, summarizing key quantitative data, experimental protocols, and the sequence of thermal events.

The Dehydration Process: Mechanism and Consequences

When heated, α-lactose monohydrate loses its bound water, which accounts for approximately 5% of its total mass.[3] This event typically occurs at temperatures above the boiling point of water, indicating that the water is an integral part of the crystal lattice.[1][4] The loss of this water molecule causes the crystal lattice to adjust, which can compromise the crystal's integrity.[1][2] This process can result in the formation of various anhydrous forms or amorphous lactose, leading to a reduction in crystallite and particle sizes and an increase in surface area.[4] These physical changes are critical as they can significantly impact the downstream processing and performance of the final drug product.

Key Thermal Analysis Techniques and Experimental Protocols

A suite of thermal analysis techniques is employed to study the dehydration of this compound. Each provides unique insights into the material's behavior under thermal stress.

Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This is one of the most common methods, providing simultaneous information on mass loss (TGA) and heat flow (DSC).

Experimental Protocol:

-

Instrument: A simultaneous thermal analyzer such as a METTLER TOLEDO TGA/DSC.[1]

-

Sample Preparation: Approximately 2-5 mg of the this compound sample is weighed into an appropriate crucible (e.g., crimped aluminum or aluminum oxide).[1][3][5]

-

Atmosphere: The analysis is conducted under a dry nitrogen purge to provide an inert atmosphere.[1][3]

-

Temperature Program: The sample is typically heated from ambient temperature (e.g., 25°C) to a final temperature of 250-300°C.[1][6]

-

Heating Rate: A linear heating rate of 10°C/min (or 10 K/min) is commonly used.[1][3][5]

TGA Coupled with Fourier Transform Infrared Spectroscopy (TGA-FT-IR)

This hyphenated technique identifies the gaseous products evolved during heating, confirming that the initial mass loss is due to water.

Experimental Protocol:

-

Instrument: A thermogravimetric analyzer coupled directly to an FT-IR spectrometer (e.g., Netzsch TG 209 F1 Libra® with a Bruker Optics FT-IR).[3]

-

Sample Preparation: Approximately 6-7 mg of the sample is placed in an aluminum oxide crucible.[3]

-

Atmosphere: The experiment is run under a nitrogen atmosphere.[3]

-

Temperature Program: The sample is heated from room temperature to 600°C at a rate of 10 K/min.[3]

-

Analysis: The evolved gases are continuously transferred to the FT-IR gas cell for spectral analysis.[3]

Hot Stage Microscopy (HSM)

HSM allows for the direct visual observation of physical changes in the material, such as water oozing from particles, as it is heated.

Experimental Protocol:

-

Instrument: A microscope equipped with a heated stage.[1]

-

Sample Preparation: The this compound material is mounted on the sample holder.[1]

-

Temperature Program: The sample is heated from a low temperature (e.g., 30°C) up to 170°C, sometimes with pauses to observe changes at specific temperatures.[1]

Quantitative Data on this compound Dehydration

The thermal analysis of this compound yields several key quantitative parameters that characterize its dehydration and subsequent transformations.

| Parameter | Technique | Typical Value | Reference |

| Dehydration Onset Temperature | DSC | 142.2°C - 143.8°C | [5][7][8] |

| Dehydration Peak Temperature | TGA (DTG) / DSC | 143°C - 145°C | [3][5] |

| Dehydration Temperature Range | TGA / DSC | 120°C - 160°C | [1][6] |

| Mass Loss (Crystal Water) | TGA | ~5.0% (theoretical), 4.5% - 5.0% (experimental) | [1][3][9] |

| Enthalpy of Dehydration (ΔH) | DSC | 150 - 157 J/g (for crystalline α-lactose monohydrate) | [5][9] |

| Melting / Decomposition Onset | TGA / DSC | 214°C - 224°C | [3][7][8][9] |

| Amorphous Recrystallization | DSC | ~174°C (Exothermic peak) | [6] |

| Anomerization (α to β) | DSC | 182°C - 235°C | [10] |

Table 1: Summary of key thermal events and their characteristic values for the analysis of this compound.

Recent studies have revealed that the dehydration process can trigger a solid-state epimerization, where the α-anomer converts to the β-anomer.[7][8]

| Condition | Resulting β-Anomer Content | Reference |

| Heating to 160°C | 11.6 ± 0.9% | [7][8] |

| Holding at 160°C for 60 min | 29.7 ± 0.8% | [7][8] |

| Heating to 190°C | 29.1 ± 0.7% | [7][8] |

| Rate of Epimerization at 160°C | 0.28% per min⁻¹ (zero-order kinetics) | [7][8] |

Table 2: Quantitative data on the dehydration-induced solid-state epimerization of α-lactose.

Visualizing the Thermal Analysis Workflow and Dehydration Pathway

Diagrams generated using Graphviz help to visualize the experimental and logical processes involved in the thermal analysis of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Thermal event pathway for this compound upon heating.

Conclusion

The dehydration of this compound is a complex, multi-step process that can be thoroughly investigated using a combination of thermal analysis techniques. TGA and DSC are indispensable for quantifying the temperature range, mass loss, and energetics of water removal.[1][5] The discovery of dehydration-triggered solid-state epimerization highlights the chemical instability that can follow the initial physical transformation.[7][8] For professionals in pharmaceutical development and manufacturing, a deep understanding of these thermal events is crucial for designing robust processes, ensuring the stability of formulations, and maintaining the quality and performance of the final drug product. The data and protocols presented in this guide serve as a foundational resource for the comprehensive characterization of this compound.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. (PDF) Dehydration of Lactose Monohydrate:Analytical and Physical Characterization (2011) | Dilip. M. Raut | 26 Citations [scispace.com]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. researchgate.net [researchgate.net]

- 5. tainstruments.com [tainstruments.com]

- 6. researchgate.net [researchgate.net]

- 7. Stability of α-lactose monohydrate: The discovery of dehydration triggered solid-state epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. Sucrose, Lactose, Thermogravimetry, and Differential Thermal Analysis: The Estimation of the Moisture Bond Types in Lactose-Containing Ingredients for Confectionery Products with Reduced Glycemic Index - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anomeric Composition of D-Lactose in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anomeric composition of D-lactose in solution. It covers the equilibrium between α- and β-lactose, the factors influencing this equilibrium, and detailed experimental protocols for its analysis. This information is critical for researchers and professionals in the pharmaceutical and food sciences, where the specific anomeric form of lactose (B1674315) can significantly impact its physical and chemical properties, such as solubility and reactivity.

Introduction to Lactose Anomers

Lactose, a disaccharide composed of galactose and glucose, exists in two anomeric forms in solution: α-lactose and β-lactose. These anomers differ in the stereochemistry at the C1 carbon of the glucose unit. In solution, these two forms interconvert in a process called mutarotation until an equilibrium is established.

The anomeric composition of lactose is a crucial parameter in various applications. For instance, in the pharmaceutical industry, the anomeric ratio can affect the tableting properties and dissolution rates of lactose-based formulations. In food science, the different anomers exhibit varying sweetness and solubility, influencing the sensory and physical characteristics of dairy products.

Anomeric Equilibrium of D-Lactose

In an aqueous solution at room temperature, D-lactose reaches an equilibrium with a mixture of its α and β anomers. The β-anomer is generally the more stable and thus predominant form.[1]

Anomeric Composition in Aqueous Solution

The equilibrium ratio of α-lactose to β-lactose in water is influenced by temperature. As the temperature increases, the proportion of the α-anomer tends to increase.

| Temperature (°C) | % α-Lactose | % β-Lactose | β/α Ratio | Reference |

| 20 | ~40 | ~60 | ~1.5 | [1] |

| 25 | ~38 | ~62 | ~1.6 | [2] |

| 40 | ~37 | ~63 | ~1.7 | [3] |

| 50 | > α-anomer | < β-anomer | Decreases | [4] |

| 60 | - | - | - | [2] |

| 80 | - | - | - | [5] |

Influence of Solvents

The composition of the solvent significantly affects both the rate of mutarotation and the final equilibrium ratio.

| Solvent | Effect on Mutarotation | Anomeric Composition Notes | Reference |

| Water | Rapid mutarotation to equilibrium. | Equilibrium favors the β-anomer. | [1] |

| Dimethyl Sulfoxide (B87167) (DMSO) | Inhibits mutarotation. | The anomeric composition is "frozen" for a period, allowing for analysis of the solid-state composition.[6] | [6] |

| Ethanol | Inhibits mutarotation. | Similar to DMSO, can be used to preserve the initial anomeric ratio. | [7] |

| Organic Solvent Mixtures (with water) | Slower kinetics compared to pure water. | Increasing the weight fraction of organic solvents can lead to a smaller concentration-based equilibrium ratio.[2][5] | [2][5] |

Experimental Protocols for Anomeric Analysis

The determination of the anomeric composition of lactose in solution can be performed using several analytical techniques. The most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy, polarimetry, and High-Performance Liquid Chromatography (HPLC).

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is a powerful technique for the direct quantification of α- and β-lactose in solution. The anomeric protons of the two forms have distinct chemical shifts, allowing for their integration and the determination of their relative concentrations.

Protocol for ¹H-NMR Analysis:

-

Sample Preparation:

-

To analyze the anomeric composition of a solid lactose sample, dissolve a precisely weighed amount (e.g., 10 mg) in a known volume of deuterium (B1214612) oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

DMSO-d₆ is often preferred as it significantly slows down the mutarotation process, allowing for a measurement that reflects the solid-state composition.[6]

-

If using D₂O, the analysis should be performed quickly after dissolution to capture the initial composition, or after several hours to determine the equilibrium ratio.[2]

-

-

NMR Acquisition:

-

Acquire a ¹H-NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

The anomeric proton of α-lactose typically appears as a doublet around δ 5.22 ppm, while the anomeric proton of β-lactose appears as a doublet around δ 4.67 ppm in D₂O. In DMSO-d₆, these peaks are observed at approximately 6.3 ppm for the α-anomer and 6.6 ppm for the β-anomer.

-

-

Data Analysis:

-

Integrate the areas of the anomeric proton signals corresponding to the α- and β-forms.

-

Calculate the percentage of each anomer using the following formulas:

-

% α-lactose = [Integral(α) / (Integral(α) + Integral(β))] * 100

-

% β-lactose = [Integral(β) / (Integral(α) + Integral(β))] * 100

-

-

Polarimetry

Polarimetry measures the change in the optical rotation of a lactose solution over time as it undergoes mutarotation. The initial and final rotations can be used to determine the anomeric composition.

Protocol for Polarimetric Analysis:

-

Instrument Calibration:

-

Calibrate the polarimeter using a blank solvent (e.g., deionized water).

-

-

Sample Preparation:

-

Prepare a lactose solution of a known concentration (e.g., 10 g/100 mL) by rapidly dissolving a precisely weighed amount of lactose in a volumetric flask with deionized water.

-

-

Measurement of Mutarotation:

-

Immediately transfer the solution to a polarimeter cell of a known path length.

-

Record the optical rotation at regular time intervals until a stable reading is achieved, indicating that equilibrium has been reached.

-

The mutarotation can be accelerated by adding a few drops of a weak base, such as a 10% ammonia (B1221849) solution.

-

-

Data Analysis:

-

The specific rotation of pure α-lactose monohydrate is approximately +89.4°, β-lactose is +35°, and the equilibrium mixture is about +52.7°.

-

The percentage of each anomer at any given time can be calculated from the observed rotation.

-

High-Performance Liquid Chromatography (HPLC)

HPLC with refractive index detection (RID) is a widely used method for separating and quantifying lactose anomers.

Protocol for HPLC-RID Analysis:

-

Chromatographic System:

-

Mobile Phase:

-

A typical mobile phase is a mixture of acetonitrile (B52724) and water, for example, in a 75:25 (v/v) ratio.[8][9] The mobile phase should be degassed before use.

-

-

Standard and Sample Preparation:

-

Prepare standard solutions of α-lactose and β-lactose of known concentrations in the mobile phase.

-

Prepare the sample solution by dissolving a known amount of the lactose sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[9]

-

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 40 °C) and flow rate (e.g., 1.0 mL/min).[8]

-

Inject the standard and sample solutions into the HPLC system.

-

-

Data Analysis:

-

Identify the peaks for α- and β-lactose based on the retention times obtained from the standard solutions.

-

Quantify the amount of each anomer in the sample by comparing the peak areas with those of the standards.

-

Visualizations

Mutarotation of D-Lactose

The following diagram illustrates the process of mutarotation where the α and β anomers of lactose interconvert through an open-chain aldehyde form.

Caption: The mutarotation process of D-lactose in solution.

Experimental Workflow for Anomeric Analysis

This diagram outlines the general workflow for determining the anomeric composition of a lactose sample using the analytical techniques described.

Caption: General workflow for the analysis of lactose anomers.

Conclusion

The anomeric composition of D-lactose in solution is a dynamic equilibrium that is influenced by factors such as temperature and solvent. Accurate determination of the α- and β-anomer ratio is essential for controlling the properties of lactose-containing products in the pharmaceutical and food industries. This guide has provided an in-depth overview of the anomeric equilibrium and detailed protocols for its analysis using ¹H-NMR, polarimetry, and HPLC. By applying these methodologies, researchers and drug development professionals can ensure the quality and performance of their products.

References

- 1. dl.icdst.org [dl.icdst.org]

- 2. researchgate.net [researchgate.net]

- 3. pharmtech.com [pharmtech.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Lactose in Milk by HPLC-RI using Chromolith® NH2 Column [sigmaaldrich.com]

The Role of D-Lactose Monohydrate in Basic Microbiology Media: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of D-Lactose monohydrate in fundamental microbiology media. It delves into the biochemical principles, quantitative compositions of key media, detailed experimental protocols, and the underlying genetic regulatory networks governing lactose (B1674315) metabolism in bacteria. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in microbiology and related fields.

Core Principle: this compound as a Differential Agent

This compound is a disaccharide composed of D-galactose and D-glucose linked by a β-1,4 glycosidic bond. In microbiology, its primary role is not merely as a carbon source but as a key differential agent . Many microbiological media are designed to distinguish between microorganisms based on their ability to ferment lactose.[1]

Lactose-fermenting bacteria possess the enzyme β-galactosidase , which hydrolyzes lactose into glucose and galactose.[2] These monosaccharides are then further metabolized through glycolysis, producing acidic byproducts that lower the pH of the surrounding medium.[3] This change in pH is visualized by incorporating a pH indicator into the medium, leading to a distinct color change in and around the colonies of lactose-fermenting organisms.[4] Conversely, non-lactose fermenters, lacking β-galactosidase, utilize other components in the media, such as peptones, for energy. This process often produces alkaline byproducts, resulting in no color change or a color change indicative of an alkaline pH.[5]

Quantitative Composition of Key Lactose-Containing Media

Several standard microbiology media utilize this compound for the differentiation of bacteria, particularly Gram-negative enteric bacilli. The precise composition of these media is critical for their selective and differential properties.

| Component | MacConkey Agar (B569324) (g/L) | Eosin Methylene Blue (EMB) Agar (g/L) | Lactose Broth (g/L) |

| Peptone | 17.0 | 10.0 | 5.0 |

| Proteose Peptone | 3.0 | - | - |

| This compound | 10.0 | 5.0 - 10.0 | 5.0 |

| Bile Salts | 1.5 | - | - |

| Sodium Chloride | 5.0 | - | - |

| Neutral Red | 0.03 | - | - |

| Crystal Violet | 0.001 | - | - |

| Eosin Y | - | 0.40 | - |

| Methylene Blue | - | 0.065 | - |

| Dipotassium Phosphate | - | 2.0 | - |

| Beef Extract | - | - | 3.0 |

| Agar | 13.5 | 13.5 | - |

| Final pH | 7.1 ± 0.2 | 7.2 ± 0.2 | 6.9 ± 0.2 |

Biochemical Pathway of Lactose Metabolism: The Lac Operon

The ability of bacteria like Escherichia coli to metabolize lactose is a classic example of gene regulation, controlled by the lac operon .[2] The operon consists of a set of structural genes (lacZ, lacY, and lacA) and regulatory elements (promoter, operator, and CAP site).[9]

-

lacZ encodes β-galactosidase, the enzyme that hydrolyzes lactose.

-

lacY encodes lactose permease, a membrane protein that facilitates the transport of lactose into the cell.

-

lacA encodes thiogalactoside transacetylase.

The expression of these genes is tightly controlled by the presence or absence of lactose and glucose.

Experimental Protocols

Preparation of Differential Media

4.1.1. MacConkey Agar Preparation [7][10]

-

Suspend: Weigh 49.53 grams of dehydrated MacConkey Agar powder and suspend it in 1000 ml of distilled or deionized water.

-

Dissolve: Heat the suspension to boiling with frequent agitation to ensure the medium is completely dissolved.

-

Sterilize: Autoclave the dissolved medium at 121°C (15 lbs pressure) for 15 minutes.

-

Cool: Allow the sterilized medium to cool to 45-50°C in a water bath.

-

Pour: Mix the cooled agar well and aseptically pour approximately 20-25 ml into sterile Petri dishes.

-

Solidify: Allow the agar to solidify at room temperature.

-

Store: Store the prepared plates in a refrigerator at 2-8°C until use.

4.1.2. Eosin Methylene Blue (EMB) Agar Preparation [6][11]

-

Suspend: Weigh 36 grams of dehydrated EMB Agar powder and suspend it in 1000 ml of distilled water.

-

Dissolve: Heat the suspension to boiling while stirring to completely dissolve the powder.

-

Sterilize: Autoclave at 121°C (15 lbs pressure) for 15 minutes. Avoid overheating.

-

Cool: Cool the medium to approximately 45-50°C.

-

Resuspend: Gently swirl the flask to resuspend the precipitate before pouring.

-

Pour: Aseptically pour the medium into sterile Petri dishes.

-

Store: Store the plates protected from light at 2-8°C.

Differentiation of Lactose Fermenters

4.2.1. Inoculation and Incubation [5][12]

-

Using a sterile inoculating loop, pick an isolated colony from a pure culture.

-

Streak the colony onto the surface of a prepared MacConkey or EMB agar plate using the quadrant streak method to obtain isolated colonies.

-

Incubate the plates in an inverted position at 35-37°C for 18-24 hours.

4.2.2. Interpretation of Results

-

MacConkey Agar:

-

EMB Agar:

-

Vigorous Lactose Fermenters (e.g., E. coli): Produce colonies with a characteristic green metallic sheen.[5]

-

Slow or Weak Lactose Fermenters (e.g., Enterobacter, Klebsiella): Produce pink to dark purple, mucoid colonies.[5]

-

Non-Lactose Fermenters (e.g., Salmonella, Shigella): Produce colorless or light purple colonies.[13]

-

Quantitative Analysis of Bacterial Growth on Lactose Medium

4.3.1. Bacterial Growth Curve Protocol [2][14]

-

Prepare Inoculum: Inoculate a single colony of the test bacterium into a tube of sterile broth (e.g., Lactose Broth) and incubate overnight at 37°C.

-

Inoculate Culture Flask: Inoculate a flask containing sterile Lactose Broth with the overnight culture to achieve an initial optical density (OD) at 600 nm of approximately 0.05-0.1.

-

Incubate and Measure: Incubate the flask at 37°C with shaking. At regular intervals (e.g., every 30-60 minutes), aseptically remove a sample and measure the OD at 600 nm using a spectrophotometer.

-

Plate Counts (Optional but Recommended): At key time points (lag, exponential, stationary phases), perform serial dilutions of the culture and plate onto a non-selective agar to determine the viable cell count (CFU/ml).[12][15]

-

Plot Data: Plot the OD600 readings (on a logarithmic scale) against time (on a linear scale) to generate a bacterial growth curve. If viable counts were performed, these can also be plotted against time.

4.3.2. Quantitative Data on Bacterial Growth Kinetics

The growth kinetics of bacteria on lactose can vary significantly between species. The following table summarizes representative data for common enteric bacteria.

| Bacterial Species | Carbon Source | Specific Growth Rate (µ) (h⁻¹) | Substrate Consumption Rate (qS) (g/gDW/h) | Reference |

| Escherichia coli | Glucose | ~0.8 - 1.0 | ~1.2 - 1.5 | [1][16] |

| Escherichia coli | Lactose | ~0.4 - 0.6 | ~0.6 - 0.9 | [1][16] |

| Klebsiella pneumoniae | Lactose | ~0.5 - 0.7 | Data not readily available | [8][9] |

| Enterobacter aerogenes | Lactose | ~0.6 - 0.8 | Data not readily available | [17] |

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for the differentiation and preliminary identification of an unknown bacterial sample using lactose-containing media.

Conclusion

This compound is an indispensable component in a multitude of basic microbiology media, serving as a powerful tool for the differentiation of bacteria. Its role extends beyond that of a simple nutrient, forming the basis of widely used diagnostic tests that rely on the phenotypic expression of lactose fermentation. A thorough understanding of the principles of lactose metabolism, the composition of differential media, and the execution of related experimental protocols is fundamental for accurate microbial identification and characterization in research, clinical, and industrial settings. This guide provides a foundational framework for professionals in the field, enabling them to effectively utilize lactose-based media in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]

- 3. rpdata.caltech.edu [rpdata.caltech.edu]

- 4. medium.com [medium.com]

- 5. asm.org [asm.org]

- 6. sketchviz.com [sketchviz.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. youtube.com [youtube.com]

- 9. Spatial variations in growth rate within Klebsiella pneumoniae colonies and biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serial Dilution Method for Estimating Viable Count of Bacteria • Microbe Online [microbeonline.com]

- 11. people.fmarion.edu [people.fmarion.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. lornajane.net [lornajane.net]

- 14. microbenotes.com [microbenotes.com]

- 15. static.igem.wiki [static.igem.wiki]

- 16. letstalkacademy.com [letstalkacademy.com]

- 17. Delayed Lactose Fermentation by Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Dairy: A Technical Guide to the Natural Sources and Extraction of D-Lactose Monohydrate

For Immediate Release

A comprehensive technical guide detailing the natural origins and industrial extraction of D-Lactose monohydrate has been released, offering a critical resource for researchers, scientists, and professionals in drug development. This guide provides an in-depth exploration of the primary natural source of lactose (B1674315), mammalian milk, and a detailed overview of the sophisticated processes utilized to isolate and purify this essential excipient and nutrient.

This compound, a disaccharide composed of D-galactose and D-glucose, is predominantly found in the milk of mammals, where its concentration varies significantly across species. Commercially, it is primarily derived from whey, a byproduct of the cheese and casein manufacturing industries. The extraction and purification of lactose from whey is a multi-step process that leverages principles of chemistry and physics to yield a highly pure final product suitable for pharmaceutical and food applications.

This technical guide furnishes quantitative data on lactose content in the milk of various mammals, presents detailed protocols for both industrial and laboratory-scale extraction, and outlines the analytical methods for lactose quantification.

Natural Abundance: Lactose Content in Mammalian Milk

The concentration of lactose in milk is species-dependent, reflecting the diverse nutritional requirements of mammalian offspring. The following table summarizes the typical lactose content across a range of mammals.

| Mammalian Species | Lactose Content ( g/100g ) |

| Human | 7.0 |

| Cow (Bos taurus/indicus) | 4.8 - 5.0 |

| Buffalo (Bos bubalis) | 5.48 |

| Goat (Capra hircus) | 4.1 - 4.4 |

| Sheep (Ovis aries) | 4.5 - 4.8 |

| Camel (Camelus dromedarius) | 5.60 |

| Horse | 6.2 |

| Donkey | 6.1 |

| Rhesus Macaque | 8.0[1] |

| Grey Seal | ~0[1] |

| Bear | Very Low[1] |

| Zebra | ~7.0[1] |

Note: Values are approximate and can vary based on breed, diet, and stage of lactation.

Industrial Production: From Whey to Pure Lactose

The commercial production of pharmaceutical-grade this compound is a sophisticated process that begins with whey, the liquid remaining after the precipitation of casein from milk.[2] The process is designed to separate lactose from whey proteins, minerals, and other components.

Key Stages of Industrial Lactose Extraction:

-

Whey Pre-treatment: Raw whey is first clarified to remove any remaining cheese fines and fat. It then typically undergoes ultrafiltration to separate the whey proteins, which are valuable in their own right, from the lactose-rich permeate.[3]

-

Concentration: The whey permeate is concentrated to increase the lactose content and induce supersaturation, a critical step for crystallization.[2] This is often achieved through evaporation.

-

Crystallization: The concentrated lactose solution is cooled under controlled conditions to initiate the crystallization of α-lactose monohydrate.[2][4] Seeding with small lactose crystals can be employed to control crystal size and yield.[5]

-

Purification and Refining: The crystallized lactose is separated from the mother liquor, which contains soluble impurities, via centrifugation.[5] The crystals are then washed to remove any remaining impurities. For pharmaceutical grades, this may involve further purification steps like treatment with activated carbon to remove color and other organic impurities.[5]

-

Drying: The purified lactose crystals are dried to reduce the moisture content to the desired level.

-

Milling and Sieving: The final step involves milling the dried lactose to achieve a specific particle size distribution, which is crucial for its functionality in pharmaceutical formulations.[6]

Experimental Protocols

Laboratory-Scale Extraction of this compound from Milk

This protocol outlines a common method for isolating lactose from non-fat milk in a laboratory setting.

Materials:

-

Skimmed milk

-

10% Acetic acid

-

Calcium carbonate (powdered)

-

Activated charcoal

Procedure:

-

Casein Precipitation: Heat 100 mL of skimmed milk to approximately 40°C. While stirring, slowly add 10% acetic acid until the casein precipitates. Remove the solid casein mass.[7]

-

Neutralization and Albumin Precipitation: To the remaining liquid (whey), add approximately 2g of calcium carbonate to neutralize the excess acetic acid. Heat the mixture to boiling to precipitate the albumin.[8]

-

Filtration: Filter the hot mixture to remove the precipitated albumin and excess calcium carbonate.

-

Concentration: Boil the filtrate to reduce its volume to about one-quarter of the original.[9]

-

Decolorization: Add a small amount of activated charcoal to the concentrated solution to adsorb colored impurities.[9]

-

Crystallization: Add an equal volume of 95% ethanol to the warm, decolorized solution. Lactose is insoluble in ethanol and will begin to crystallize.[8] Allow the solution to stand, preferably for a day, to maximize crystal formation.

-

Isolation and Drying: Collect the lactose crystals by filtration and wash them with a small amount of ethanol. Allow the crystals to air dry or dry in a desiccator.

Analytical Methods for Lactose Quantification

Accurate quantification of lactose is essential for quality control in the dairy and pharmaceutical industries. Several analytical techniques are employed for this purpose.

| Method | Principle | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Separation of lactose from other sugars followed by detection, typically using a refractive index detector (RID). | High precision, accuracy, and specificity.[10][11] | Requires expensive equipment and skilled personnel. |

| Enzymatic Methods | Lactase enzyme specifically hydrolyzes lactose into glucose and galactose, which are then quantified. | High specificity for lactose.[12] | Can be more time-consuming than spectroscopic methods. |

| Near-Infrared (NIR) Spectroscopy | Measures the absorption of near-infrared light by the sample to predict lactose content based on a calibration model. | Rapid, non-destructive, and suitable for online process monitoring.[10] | Requires robust calibration models. |

| Polarimetry | Measures the rotation of plane-polarized light caused by the chiral lactose molecules in a solution. | Relatively simple and inexpensive. | Less specific, as other optically active substances can interfere.[10] |

| Gas Chromatography (GC) | Lactose is derivatized to a volatile form and then separated and quantified. | High accuracy. | Requires a derivatization step, making it less common for routine analysis.[10] |

This guide provides a foundational understanding of the natural sources and extraction methodologies for this compound, a compound of significant importance in both nutritional science and pharmaceutical technology. The detailed protocols and data presented herein are intended to serve as a valuable resource for professionals in the field.

References

- 1. milkgenomics.org [milkgenomics.org]

- 2. Edible to pharmaceutical lactose [lactalisingredients.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nzic.org.nz [nzic.org.nz]

- 6. Pharmaceutical lactose, in what form and for what use? - Lactalis Ingredients Pharma [pharma.lactalisingredients.com]

- 7. Sciencemadness Discussion Board - Easy Extraction of Lactose and Casein from Milk - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. scribd.com [scribd.com]

- 9. youtube.com [youtube.com]

- 10. download.cdrfoodlab.com [download.cdrfoodlab.com]

- 11. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 12. Measuring the Lactose content in Dairy Products - Hanna Instruments Africa [blog.hannaservice.eu]

Spectroscopic Analysis of D-Lactose Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of D-Lactose monohydrate. This guide is intended for researchers, scientists, and drug development professionals who utilize lactose (B1674315) as an excipient or study its physicochemical properties. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to facilitate a deeper understanding and practical application of these analytical methods.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy is a powerful non-destructive technique for investigating the molecular structure and solid-state properties of this compound. Both Fourier Transform Infrared (FTIR) and Raman spectroscopy provide a unique "fingerprint" of the molecule, allowing for identification, polymorph characterization, and the study of hydration states.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides information about the functional groups present in the molecule.

A common and convenient method for analyzing solid powders like this compound is Attenuated Total Reflectance (ATR)-FTIR.

-

Sample Preparation: A small amount of this compound powder is placed directly onto the ATR crystal. No special sample preparation, such as the creation of KBr pellets, is typically required.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. ATR correction may be applied to the data.

An In-depth Technical Guide to the Physical Characteristics of Different Grades of Lactose Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Lactose (B1674315) monohydrate, a disaccharide derived from milk, is a cornerstone excipient in the pharmaceutical industry. Its versatility stems from the availability of numerous grades, each possessing distinct physical characteristics tailored for specific applications in oral solid dosage form development.[1][2] The selection of an appropriate grade of lactose is critical as its physical properties directly influence powder flow, compressibility, and the ultimate quality attributes of the final drug product, such as content uniformity and dissolution.[3][4] This technical guide provides a comprehensive overview of the physical characteristics of different grades of lactose monohydrate, detailed experimental protocols for their evaluation, and a visual representation of key concepts.

Classification and Manufacturing of Lactose Monohydrate Grades

The diverse physical properties of lactose monohydrate grades are a direct result of different manufacturing processes.[5] These processes modify the particle size, shape, and distribution, thereby influencing the powder's bulk properties.[6] The primary methods of manufacturing include milling, sieving, spray drying, and granulation.[5][7]

dot

Caption: Manufacturing processes for different grades of lactose monohydrate.

Core Physical Characteristics and Their Pharmaceutical Implications

The performance of lactose monohydrate in a formulation is dictated by a combination of its physical properties. Understanding these characteristics is paramount for selecting the optimal grade for a given application.

Particle Size Distribution

Particle size and its distribution are fundamental properties that influence many other powder characteristics, including flowability, blend uniformity, and dissolution rate.[6][8] Milled grades typically consist of finer particles, while sieved grades have a coarser and narrower particle size distribution.[5][9] Spray-dried lactose is characterized by spherical agglomerates of fine crystals.[4][6]

Flowability

Good powder flow is essential for ensuring uniform die filling and consistent tablet weight during high-speed tableting operations.[3] Flowability is often assessed using indirect measures such as the Carr's Index, Hausner Ratio, and the Angle of Repose. Sieved and spray-dried lactose grades generally exhibit better flow properties compared to milled grades due to their larger particle size and more regular shape.[5][10] Milled lactose with its smaller and more irregular particles tends to be more cohesive and less free-flowing.[3][11]

Density

Bulk density and tapped density are important for determining the appropriate size of capsules and tablet tooling.[10] Finer grades of lactose generally have lower bulk densities.[10] The difference between tapped and bulk density is used to calculate the Carr's Index and Hausner Ratio, which are indicators of powder compressibility and flowability.[12]

Compressibility and Compactibility

Compressibility refers to a powder's ability to reduce in volume under pressure, while compactibility is the ability of the compressed powder to form a coherent and robust tablet.[13][14] Spray-dried lactose is known for its excellent compressibility, making it ideal for direct compression tableting.[4][11][13] This is attributed to the presence of amorphous lactose which deforms plastically, in synergy with the brittle fracture of the crystalline portion.[4][15] Milled lactose is less compressible and is typically used in wet or dry granulation processes.[7][11][13] Beta-lactose (anhydrous) has been shown to form tablets with superior tensile strength compared to alpha-lactose.[13][14]

Quantitative Data on Physical Characteristics

The following tables summarize typical physical properties for various grades of lactose monohydrate, compiled from multiple sources. It is important to note that these values can vary between manufacturers and even between batches.

Table 1: Particle Size Distribution of Different Lactose Monohydrate Grades

| Grade Type | Example Grade | d10 (µm) | d50 (µm) | d90 (µm) |

| Milled | Pharmatose® 350M | - | 24[8] | - |

| Milled | Pharmatose® 200M | - | 30[8] | - |

| Milled | GranuLac® 200 | ~10-30 | ~50-90 | ~120-180 |

| Sieved | Lactochem® Crystals | 50 | 140 | 240 |

| Spray-Dried | FlowLac® 100 | ~30-60 | ~100-150 | ~200-280 |

| Granulated | SuperTab® 30GR | ~40-80 | ~120-180 | ~250-350 |

Table 2: Flowability and Density Properties of Different Lactose Monohydrate Grades

| Grade Type | Example Grade | Bulk Density (g/mL) | Tapped Density (g/mL) | Carr's Index (%) | Hausner Ratio |

| Milled | Lactose Monohydrate 350M | 0.52[16] | 0.79[16] | 34[16] | 1.52[16] |

| Milled | Lactose Monohydrate 201 | 0.5[17] | 0.8[17] | 37[17] | 1.58[17] |

| Sieved | Lactochem® Crystals | 0.746 | - | - | 1.19 |

| Spray-Dried | FlowLac® 100 | ~0.60 | ~0.75 | ~20 | ~1.25 |

| Granulated | SuperTab® 30GR | ~0.65 | ~0.80 | ~19 | ~1.23 |

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments used to characterize the physical properties of lactose monohydrate.

dot

Caption: Experimental workflow for lactose monohydrate characterization.

Particle Size Analysis by Laser Diffraction

This technique is widely used for the precise and rapid determination of particle size distribution.[7][18]

Methodology:

-

Sample Preparation: A representative sample of the lactose powder is obtained. For dry dispersion, the powder is used as is. For wet dispersion, the powder is suspended in a suitable non-solvent dispersant (e.g., isopropanol).

-

Instrument Setup: A laser diffraction particle size analyzer is used. The instrument is calibrated and a background measurement is performed.

-

Dispersion: For the dry method, the powder is dispersed in a stream of air at a controlled pressure.[1][14] It is crucial to select a dispersion pressure that effectively deagglomerates the particles without causing particle fracture.[14] For the wet method, the suspension is circulated through the measurement cell, often with the aid of sonication to ensure adequate dispersion.

-

Measurement: The dispersed sample passes through a laser beam. The scattered light pattern is detected by a series of photosensitive detectors.

-

Data Analysis: The instrument's software uses an appropriate optical model (e.g., Fraunhofer or Mie theory) to calculate the particle size distribution from the measured scattering pattern. The results are typically reported as volume-based percentiles (d10, d50, d90).

Bulk Density and Tapped Density

These measurements are performed according to USP <616>.[13][16][19]

Methodology for Bulk Density (Method 1):

-

A sufficient quantity of powder is gently passed through a 1.0 mm sieve to break up any agglomerates.[13]

-

Approximately 100 g of the sieved powder is gently introduced into a 250 mL graduated cylinder without compacting it.[2][13]

-

The powder is carefully leveled, and the unsettled apparent volume (V₀) is read.[13]

-

The bulk density is calculated as the mass of the powder divided by its unsettled volume.[2]

Methodology for Tapped Density:

-

The graduated cylinder containing the powder from the bulk density measurement is secured on a mechanical tapping apparatus.

-

The cylinder is subjected to a specified number of taps (B36270) (e.g., 10, 500, and 1250 taps) from a fixed height (e.g., 14 ± 2 mm).[2][19]

-

The tapped volume is recorded after each tapping interval until the difference between successive volume measurements is negligible (e.g., less than 2 mL).[13]

-

The tapped density is calculated as the mass of the powder divided by the final tapped volume.

Carr's Index and Hausner Ratio

These are calculated from the bulk and tapped density values and provide an indication of the powder's flowability and compressibility.[12][20]

Calculations:

-

Carr's Index (%) = [ (Tapped Density - Bulk Density) / Tapped Density ] x 100

-

Hausner Ratio = Tapped Density / Bulk Density

Angle of Repose

The angle of repose is the angle of the conical pile formed when a powder is poured onto a horizontal surface.[21][22] It is a measure of the powder's internal friction.

Methodology (Fixed Funnel Method):

-

A funnel with a specified orifice diameter is fixed at a certain height above a flat, horizontal surface.

-

The lactose powder is poured through the funnel until the apex of the conical pile just touches the tip of the funnel.

-

The height (h) and the diameter (d) of the powder cone are measured.

-

The angle of repose (θ) is calculated using the formula: θ = tan⁻¹(2h/d).[21]

Compressibility Analysis (Heckel and Kawakita Plots)

These analyses provide quantitative information on the deformation behavior of powders under compression.

Heckel Analysis: This method relates the relative density of the powder bed to the applied pressure.[17][23]

-

Powder is compressed in a die at various compression forces.

-

The dimensions and weight of the resulting compacts are measured to determine their density.

-

A plot of the natural logarithm of (1 / (1 - Relative Density)) versus the applied pressure is constructed.

-

The linear portion of the plot is used to calculate the mean yield pressure (Py), which is inversely proportional to the slope. A lower Py indicates greater plastic deformation.

Kawakita Analysis: This equation describes the volume reduction of a powder bed under pressure.[15][24][25]

-

Similar to the Heckel analysis, the powder is compressed at different pressures, and the volume reduction is measured.

-

The Kawakita equation is applied to the data to determine constants 'a' (related to the total compressibility) and '1/b' (related to the pressure required to achieve half of the total compression).

Compactibility Assessment (Tablet Tensile Strength)

This test measures the mechanical strength of a compressed tablet.[6][26][27]

Methodology:

-

Tablets of a specific dimension are prepared by compressing the lactose powder at a defined compression force.

-

The diameter and thickness of each tablet are measured.

-

The tablet is placed diametrically between the platens of a tablet hardness tester.

-

A compressive load is applied until the tablet fractures. The breaking force (F) is recorded.

-

The tensile strength (σt) is calculated using the following equation for a cylindrical tablet: σt = 2F / (π * D * T), where D is the tablet diameter and T is the tablet thickness.

Relationship Between Physical Properties and Pharmaceutical Applications

The choice of a specific grade of lactose monohydrate is intrinsically linked to the intended pharmaceutical application and manufacturing process. The interplay between the physical characteristics of the lactose grade and the requirements of the dosage form is critical for successful product development.

dot

Caption: Relationship between physical properties and pharmaceutical applications.

-

Milled Lactose: With its fine particle size, milled lactose is well-suited for wet granulation , where the binder solution can effectively agglomerate the fine particles.[1][7] It is also used in formulations where a small particle size is desired to improve blend uniformity with a fine active pharmaceutical ingredient (API).[6]

-

Sieved Lactose: The good flowability of sieved lactose makes it an excellent choice for capsule and sachet filling , where uniform and rapid filling is crucial.[2][5]

-

Spray-Dried Lactose: This grade is the preferred choice for direct compression due to its superior flowability and compressibility.[4][7][28] The spherical nature of the particles ensures good flow, while the combination of crystalline and amorphous lactose provides excellent binding properties.[4]

-

Granulated Lactose: Similar to spray-dried lactose, granulated lactose is also used in direct compression and offers good flow and compaction properties.[6][7]

-

Inhalation Grade Lactose: For dry powder inhalers (DPIs) , specific grades of milled or micronized lactose are used as carriers for the API.[1][21] The particle size of the lactose is critical for the de-agglomeration of the API and its delivery to the lungs.[6]

References

- 1. news-medical.net [news-medical.net]

- 2. pharmastate.academy [pharmastate.academy]

- 3. Powder Testing: Flowability & Densities (Bulk, Tapped) – BioScience Diagnostics Pte Ltd [bioscience.com.sg]

- 4. pharmtech.com [pharmtech.com]

- 5. uspnf.com [uspnf.com]

- 6. Tablet tensile strength: Significance and symbolism [wisdomlib.org]

- 7. dfepharma.com [dfepharma.com]

- 8. matestlabs.com [matestlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. azom.com [azom.com]

- 11. qualtechproductsindustry.com [qualtechproductsindustry.com]

- 12. pharmasciences.in [pharmasciences.in]

- 13. usp.org [usp.org]

- 14. bettersizeinstruments.com [bettersizeinstruments.com]

- 15. Derivation of the Extended Kawakita Equation for Estimating the Yield State of Powder in Die - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. qualtechproductsindustry.com [qualtechproductsindustry.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Lactose Particle Size Analysis [sympatec.com]

- 19. ftp.uspbpep.com [ftp.uspbpep.com]

- 20. Carr Index / Hausner Ratio : Formula, Definition, Calculation, Calculator [powderprocess.net]

- 21. lfacapsulefillers.com [lfacapsulefillers.com]

- 22. Angle of Repose - overview (definition, formula, calculation Excel, table, measure, application) [powderprocess.net]

- 23. ajprr.com [ajprr.com]

- 24. Derivation of the Extended Kawakita Equation for Estimating the Yield State of Powder in Die [jstage.jst.go.jp]

- 25. diva-portal.org [diva-portal.org]

- 26. testinglab.com [testinglab.com]

- 27. epj-conferences.org [epj-conferences.org]

- 28. whitesscience.com [whitesscience.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Stability of D-Lactose Monohydrate

This guide provides a comprehensive overview of the effects of temperature on the stability of this compound, a common excipient in the pharmaceutical industry. Understanding its thermal behavior is critical for ensuring drug product quality, stability, and efficacy.

Introduction

This compound (C₁₂H₂₂O₁₁·H₂O) is a disaccharide widely used as a filler and binder in solid dosage forms. Its physical and chemical stability can be significantly influenced by temperature, which can lead to changes in its solid-state properties and the formation of degradation products. These changes can impact manufacturability, shelf-life, and even the safety and efficacy of the final drug product. This document details the thermal degradation pathways, kinetics, and analytical methodologies for assessing the stability of this compound.

Physical Stability and Thermal Events

The primary physical event affecting this compound upon heating is the loss of its water of crystallization. This dehydration event is followed by melting and decomposition at higher temperatures. These events can be characterized by thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Data Presentation: Thermal Events for α-Lactose Monohydrate

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Technique | Observations |

| Dehydration | ~142.2 - 143.8 °C[1][2] | ~143 - 146 °C[1] | DSC, TGA | Loss of one mole of water of crystallization (~5% mass loss).[3] This can induce changes in the crystal lattice.[4] |

| Melting/Decomposition | > 214 °C[1][2] | ~220 - 224 °C[3] | DSC, TGA | Melting is closely followed by decomposition. |

Chemical Stability and Degradation Pathways

Elevated temperatures can induce several chemical degradation pathways in this compound, even in the solid state. The main pathways are epimerization, isomerization, Maillard reaction, and caramelization.

3.1 Epimerization

Upon dehydration, solid α-lactose can convert to its anomer, β-lactose. This change in the anomeric composition can affect the physical properties of the excipient.

Data Presentation: Solid-State Epimerization of α-Lactose to β-Lactose

| Temperature (°C) | Holding Time | % Conversion to β-Lactose | Rate Constant (% min⁻¹) |

| 160 °C | - | 11.6 ± 0.9%[1][2] | - |

| 160 °C | 60 min | 29.7 ± 0.8%[1][2] | 0.28[1][2] |

| 190 °C | - | 29.1 ± 0.7%[1][2] | - |

3.2 Isomerization to Lactulose (B1674317)

In the presence of heat, and particularly under alkaline conditions, lactose (B1674315) can isomerize to lactulose.[5] The formation of lactulose is directly proportional to the intensity of the heat treatment.[5]

Data Presentation: Isomerization of Lactose to Lactulose in Aqueous Solution

| Initial pH | Temperature (°C) | Reaction Time (min) | Lactulose Conversion Rate (%) |

| 11 | 60 °C | 70 | 25.9 ± 1.6%[6] |

| 11 | 70 °C | 50 | 27.2 ± 2.1%[6] |

| 12 | 60 °C | 90 | 29.5 ± 1.3%[6] |

| 12 | 70 °C | 70 | 31.5 ± 0.9%[6] |

3.3 Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction that occurs between a reducing sugar, such as lactose, and an amino group from an amino acid or protein.[7][8] This complex series of reactions leads to the formation of a variety of products, including melanoidins (brown pigments), which can cause discoloration and changes in flavor.[7]

3.4 Caramelization

Caramelization is the thermal decomposition of sugars in the absence of amino compounds. For lactose, this process occurs at high temperatures, leading to the formation of brown-colored products and a characteristic caramel (B1170704) flavor. The caramelization temperature for lactose is approximately 203°C (397°F).

Caption: General workflow for assessing the thermal stability of this compound.

Conclusion

The thermal stability of this compound is a multifaceted issue involving both physical and chemical changes. The initial dehydration event can trigger solid-state transformations such as epimerization. At higher temperatures, more complex chemical degradation occurs through isomerization, Maillard reactions, and caramelization. A thorough understanding of these processes, facilitated by the analytical protocols outlined in this guide, is essential for controlling the quality and ensuring the stability of pharmaceutical formulations containing this widely used excipient. Careful control of temperature during manufacturing and storage is paramount to prevent undesirable changes in the solid-state properties and chemical purity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Stability of α-lactose monohydrate: The discovery of dehydration triggered solid-state epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. Increase in Lactulose Content in a Hot-Alkaline-Based System through Fermentation with a Selected Lactic Acid Bacteria Strain Followed by the β-Galactosidase Catalysis Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Utilizing D-Lactose Monohydrate as a Carbon Source in Escherichia coli Fermentation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing D-Lactose monohydrate as a primary carbon source for the fermentation of Escherichia coli. This document outlines the genetic and metabolic principles, detailed experimental protocols, and expected outcomes.

Introduction

Escherichia coli is a versatile host for biotechnological production, capable of metabolizing a variety of carbon sources. While glucose is often the preferred substrate, this compound presents a valuable alternative, particularly in applications involving the well-characterized lac operon system for inducible gene expression. Lactose (B1674315), a disaccharide composed of glucose and galactose, can be efficiently utilized by wild-type E. coli strains.[1][2] This document details the necessary considerations and procedures for successful fermentation of E. coli using this compound.

Principle: The lac Operon and Lactose Metabolism

The metabolism of lactose in E. coli is governed by the lactose (lac) operon, a classic example of prokaryotic gene regulation.[1][3] The operon consists of three structural genes: lacZ, lacY, and lacA.[1][4]

-

lacZ encodes for β-galactosidase, an enzyme that hydrolyzes lactose into glucose and galactose.[1]

-

lacY encodes for β-galactoside permease, a membrane protein that facilitates the transport of lactose into the cell.[1]

-

lacA encodes for galactoside acetyltransferase.

In the absence of lactose, the lac repressor protein, encoded by the lacI gene, binds to the operator region of the operon, preventing transcription by RNA polymerase.[3][4] When lactose is present, a metabolite, allolactose, is formed which binds to the repressor, causing a conformational change that releases it from the operator. This allows for the transcription of the structural genes and subsequent metabolism of lactose.[3][5]

It is important to note that E. coli exhibits a preference for glucose over lactose. In the presence of both sugars, a phenomenon known as catabolite repression occurs, where the metabolism of glucose inhibits the expression of the lac operon.[3][6] Therefore, for efficient lactose utilization, glucose should be absent or at very low concentrations in the fermentation medium.[3]

Figure 1: Simplified signaling pathway of the lac operon in E. coli.

This compound Specifications for Fermentation

For optimal and reproducible fermentation results, it is recommended to use high-purity this compound suitable for microbiological applications. Key specifications to consider are outlined in the table below.

| Parameter | Specification |

| Appearance | White to off-white crystalline powder |

| Purity (Lactose) | ≥ 99.0% |

| Moisture Content | ≤ 5.5% |

| pH (10% solution) | 4.5 - 7.5 |

| Residue on Ignition | ≤ 0.3% |

| Total Aerobic Count | ≤ 100 cfu/g |

| Molds and Yeasts | ≤ 50 cfu/g |

| E. coli | Absent |

Data compiled from various supplier specifications for microbiology-grade this compound.[2][7][8][9][10]

Experimental Protocols

The following protocols provide a general framework for conducting E. coli fermentation using this compound as the primary carbon source. Optimization of specific parameters may be required depending on the E. coli strain and the desired product.

A minimal medium is often preferred to ensure that lactose is the primary carbon source and to avoid catabolite repression.

Minimal Medium (M9) Composition (per liter):

| Component | Amount |

|---|---|

| 5x M9 Salts | 200 mL |

| 1 M MgSO₄ | 2 mL |

| 0.1 M CaCl₂ | 1 mL |

| 20% this compound Solution | 20 mL (for 0.4% final conc.) |

| Sterile Deionized Water | to 1 L |

Preparation Steps:

-

Prepare the 5x M9 salts solution (64 g/L Na₂HPO₄·7H₂O, 15 g/L KH₂PO₄, 2.5 g/L NaCl, 5.0 g/L NH₄Cl). Autoclave to sterilize.

-

Prepare the 20% this compound solution (200 g/L) and sterilize by filtration through a 0.22 µm filter.

-

Autoclave the deionized water separately.

-

Aseptically combine the sterile components in a sterile fermentation vessel.

-

Streak the desired E. coli strain onto a Luria-Bertani (LB) agar (B569324) plate and incubate at 37°C overnight.

-

Inoculate a single colony into 5-10 mL of LB broth in a sterile culture tube.

-

Incubate overnight at 37°C with shaking (200-250 rpm).

-

The following day, use this overnight culture to inoculate the main fermentation vessel. A typical inoculation volume is 1-2% of the total fermentation volume.

The optimal conditions for E. coli fermentation on lactose can vary. The following are general starting parameters:

| Parameter | Recommended Range |

| Temperature | 30-37°C |

| pH | 6.5-7.2 (controlled) |

| Agitation | 200-800 rpm (bioreactor) |

| Aeration | 0.5-2.0 vvm (bioreactor) |

Note: For anaerobic fermentation, sparge the medium with an inert gas like nitrogen and do not provide aeration.

Regular sampling is crucial to monitor the progress of the fermentation.

-

Cell Growth: Measure the optical density (OD) at 600 nm (OD₆₀₀) using a spectrophotometer.

-

Lactose Consumption: Quantify the residual lactose concentration in the culture supernatant using High-Performance Liquid Chromatography (HPLC) or enzymatic assays.

-

pH: Monitor the pH of the culture and adjust as necessary with sterile acid or base.

-

Product Formation: If applicable, quantify the concentration of the desired product (e.g., recombinant protein, metabolite) using appropriate analytical techniques.

Figure 2: General experimental workflow for E. coli fermentation using lactose.

Expected Results and Data Presentation

The fermentation of E. coli on lactose will result in biomass production and the synthesis of various metabolites. Under anaerobic conditions, E. coli performs mixed-acid fermentation, producing lactate, acetate, ethanol (B145695), succinate, and formate, along with CO₂ and H₂.[6][11] The specific yields and product distribution can be influenced by the strain, pH, and other fermentation conditions.[11]

Table 1: Example Fermentation Data for E. coli on Lactose

| Time (hours) | OD₆₀₀ | Lactose (g/L) | Acetate (g/L) | Ethanol (g/L) |

| 0 | 0.1 | 4.0 | 0.0 | 0.0 |

| 4 | 0.8 | 3.5 | 0.2 | 0.1 |

| 8 | 2.5 | 2.2 | 0.8 | 0.5 |

| 12 | 4.2 | 0.5 | 1.5 | 1.0 |

| 16 | 4.5 | 0.1 | 1.6 | 1.1 |

This is illustrative data and actual results may vary.

In some engineered strains, lactose fermentation can be directed towards the production of specific biofuels like ethanol or other valuable chemicals. For instance, engineered E. coli has been shown to produce up to 40 g/L of ethanol from concentrated whey permeate, which is rich in lactose.[12]

Troubleshooting

-

No or Slow Growth:

-

Check for glucose contamination: Even small amounts of glucose can cause catabolite repression.

-

Verify lac operon functionality: Ensure the E. coli strain used is capable of metabolizing lactose (lac+). Some laboratory strains may have mutations in the lac operon.

-

Optimize medium composition: Ensure all essential nutrients are present in the minimal medium.

-

-

Low Product Yield:

-

Optimize fermentation parameters: Adjust pH, temperature, and aeration to find the optimal conditions for your specific product.

-

Consider metabolic burden: High levels of recombinant protein expression can stress the cells and reduce overall productivity.

-

Conclusion

This compound is an effective carbon source for E. coli fermentation, particularly for applications involving the lac operon induction system. A thorough understanding of the underlying metabolic pathways and careful control of fermentation conditions are essential for achieving high cell densities and product yields. The protocols and information provided in these application notes serve as a valuable starting point for researchers and professionals in the field of drug development and biotechnology.

References

- 1. lac operon - Wikipedia [en.wikipedia.org]

- 2. uspbpep.com [uspbpep.com]

- 3. sg.idtdna.com [sg.idtdna.com]

- 4. news-medical.net [news-medical.net]

- 5. Khan Academy [khanacademy.org]

- 6. Escherichia coli - Wikipedia [en.wikipedia.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. rpicorp.com [rpicorp.com]

- 9. drugfuture.com [drugfuture.com]

- 10. Lactose Monohydrate USP Monograph USP 44 - NF39 [webofpharma.com]

- 11. The fermentation pathways of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Revolutionizing Recombinant Protein Production: D-Lactose Monohydrate in Auto-Induction Media

Application Note & Protocol

Abstract

For researchers, scientists, and drug development professionals, achieving high-yield, reproducible recombinant protein expression is paramount. Traditional induction methods, often relying on Isopropyl β-D-1-thiogalactopyranoside (IPTG), require careful monitoring of cell growth and manual addition of the inducer, introducing variability and logistical challenges. This document details the application of D-Lactose monohydrate in auto-induction media, a robust and convenient method that eliminates the need for manual induction. This system leverages the natural metabolic regulation of the lac operon in Escherichia coli, leading to spontaneous induction of protein expression at high cell densities. The result is a simplified workflow, increased protein yields, and enhanced reproducibility, making it an ideal choice for both small-scale screening and large-scale protein production.

Introduction